molecular formula C10H9O5- B14124346 Mono(4-hydroxyphenyl) succinate CAS No. 34428-26-7

Mono(4-hydroxyphenyl) succinate

Cat. No.: B14124346
CAS No.: 34428-26-7
M. Wt: 209.17 g/mol
InChI Key: WWNJFLXSWWIOGS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono(4-hydroxyphenyl) succinate is an organic compound with the molecular formula C10H10O5 It is a derivative of succinic acid and 4-hydroxyphenol, where the succinic acid is esterified with the hydroxyl group of the phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono(4-hydroxyphenyl) succinate can be synthesized through the esterification reaction between succinic acid and 4-hydroxyphenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification process. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Mono(4-hydroxyphenyl) succinate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Mono(4-hydroxyphenyl) succinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the phenolic group.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of mono(4-hydroxyphenyl) succinate involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which can influence the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis under acidic or basic conditions, releasing succinic acid and 4-hydroxyphenol, which can further participate in biological and chemical processes.

Comparison with Similar Compounds

Mono(4-hydroxyphenyl) succinate can be compared with other similar compounds such as:

    4-hydroxyphenyl acetate: Similar structure but with an acetate group instead of a succinate group.

    4-hydroxyphenyl propionate: Contains a propionate group instead of a succinate group.

    4-hydroxyphenyl butyrate: Contains a butyrate group instead of a succinate group.

Uniqueness

The presence of the succinate group in this compound provides unique properties such as increased solubility in water and the ability to participate in specific biochemical pathways involving succinic acid. This makes it distinct from other similar compounds and useful in applications where these properties are advantageous.

Properties

CAS No.

34428-26-7

Molecular Formula

C10H9O5-

Molecular Weight

209.17 g/mol

IUPAC Name

4-(4-hydroxyphenoxy)-4-oxobutanoate

InChI

InChI=1S/C10H10O5/c11-7-1-3-8(4-2-7)15-10(14)6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1

InChI Key

WWNJFLXSWWIOGS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1O)OC(=O)CCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.